molecular formula C11H19NO5 B8257572 (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

Cat. No.: B8257572
M. Wt: 245.27 g/mol
InChI Key: FLOIRPHMSVNBOJ-MRVPVSSYSA-N
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Description

®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is a compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid typically involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of ®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to five- or six-membered ring analogs. This uniqueness can influence its reactivity and suitability for specific synthetic applications .

Properties

IUPAC Name

(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIRPHMSVNBOJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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